molecular formula C19H14F4N6O B10950192 7-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-N-(2,3,5,6-tetrafluorophenyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide

7-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-N-(2,3,5,6-tetrafluorophenyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide

Cat. No.: B10950192
M. Wt: 418.3 g/mol
InChI Key: RLOUXBOYOVCOPR-UHFFFAOYSA-N
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Description

7-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-N-(2,3,5,6-tetrafluorophenyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide is a complex organic compound that belongs to the class of pyrazolopyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-N-(2,3,5,6-tetrafluorophenyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide typically involves multiple steps, starting with the preparation of the pyrazole and pyrimidine precursors. The key steps include:

    Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine with a β-diketone under acidic or basic conditions.

    Formation of the Pyrimidine Ring: This involves the cyclization of a suitable amidine or guanidine derivative with a β-dicarbonyl compound.

    Coupling of the Pyrazole and Pyrimidine Rings: This step often requires the use of a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) to form the desired pyrazolopyrimidine structure.

    Introduction of Substituents: The ethyl, methyl, and tetrafluorophenyl groups are introduced through various substitution reactions, often involving halogenated precursors and nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

7-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-N-(2,3,5,6-tetrafluorophenyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the positions of the pyrazole and pyrimidine rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated precursors and nucleophiles such as amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated or hydrogenated products.

Scientific Research Applications

7-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-N-(2,3,5,6-tetrafluorophenyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory disorders.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 7-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-N-(2,3,5,6-tetrafluorophenyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-N-(2,3,5,6-tetrafluorophenyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide is unique due to its specific combination of substituents and the fused pyrazolopyrimidine structure

Properties

Molecular Formula

C19H14F4N6O

Molecular Weight

418.3 g/mol

IUPAC Name

7-(1-ethyl-5-methylpyrazol-4-yl)-N-(2,3,5,6-tetrafluorophenyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide

InChI

InChI=1S/C19H14F4N6O/c1-3-28-9(2)10(8-25-28)14-4-5-24-15-7-13(27-29(14)15)19(30)26-18-16(22)11(20)6-12(21)17(18)23/h4-8H,3H2,1-2H3,(H,26,30)

InChI Key

RLOUXBOYOVCOPR-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=C(C=N1)C2=CC=NC3=CC(=NN23)C(=O)NC4=C(C(=CC(=C4F)F)F)F)C

Origin of Product

United States

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